2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid
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Overview
Description
2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid is a heterocyclic compound that contains an imidazole ring. Imidazoles are a significant class of compounds in organic chemistry due to their presence in many biologically active molecules and pharmaceuticals . This particular compound is known for its unique structural features, which include a carboxylic acid group and a dimethyl substitution at the 2-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is advantageous due to its mild reaction conditions and compatibility with various functional groups . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide, followed by the reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride for esterification and carbodiimides for amide formation are frequently employed.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basic properties and presence in many biologically active molecules.
2-Methylimidazole: A derivative with a single methyl group, used in the synthesis of pharmaceuticals and agrochemicals.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups, known for its use in organic synthesis and material science
Uniqueness
2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a carboxylic acid group and dimethyl substitution makes it a versatile compound for various applications .
Properties
IUPAC Name |
2,2-dimethyl-1-oxidoimidazol-1-ium-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-6(2)7-4(5(9)10)3-8(6)11/h3H,1-2H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQVSORXGRXOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(C=[N+]1[O-])C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665740 |
Source
|
Record name | 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156497-46-0 |
Source
|
Record name | 2,2-Dimethyl-1-oxo-2H-1lambda~5~-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10665740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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